N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,5-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS2.ClH/c1-6-25(7-2)13-14-26(22(27)18-15-16(3)11-12-17(18)4)23-24-21-19(28-5)9-8-10-20(21)29-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWPWALAGIETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=C(C=CC(=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Biological Activity
N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with the molecular formula C23H30ClN3OS2 and a molecular weight of 464.08 g/mol. This compound is characterized by a benzothiazole ring, which is known for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing available data from various studies.
Chemical Structure
The structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cell lines. In vitro assays have shown that this compound has potential cytotoxic effects against various cancer types.
Case Study:
A study on benzothiazole derivatives showed that specific modifications to the structure enhance their anticancer efficacy. The compound was tested against human leukemia cells (Jurkat), showing promising results in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 2 μg/ml |
| 2 | E. coli | 4 μg/ml |
| 3 | P. aeruginosa | 8 μg/ml |
In this context, this compound demonstrated effective inhibition of bacterial growth comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been extensively studied. The presence of the methylthio group enhances the electron-donating ability of the compound, contributing to its free radical scavenging activity.
Research Findings:
In vitro assays indicated that the compound exhibits significant DPPH radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in malignant cells.
- Disruption of Membrane Integrity: Its antimicrobial effects are likely due to disruption of bacterial cell membranes.
Preparation Methods
Cyclization of Benzo[d]thiazole Core
The benzo[d]thiazole scaffold is synthesized via cyclization of 4-amino-3-(methylthio)benzoic acid derivatives. Adapted from the method described by, methyl 3-hydroxy-4-nitrobenzoate undergoes alkylation with methyl iodide under Williamson ether conditions to introduce the methylthio group. Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) yields methyl 4-amino-3-(methylthio)benzoate. Cyclization with potassium thiocyanate (KSCN) and bromine in glacial acetic acid generates the benzo[d]thiazole ring, producing methyl 2-amino-4-(methylthio)benzo[d]thiazole-6-carboxylate in 35–95% yield depending on substituents.
Deprotection and Functionalization
The methyl ester is hydrolyzed using aqueous sodium hydroxide to yield 2-amino-4-(methylthio)benzo[d]thiazole-6-carboxylic acid. Decarboxylation under acidic conditions (H₂SO₄, heat) removes the carboxylic acid group, yielding 4-(methylthio)benzo[d]thiazol-2-amine as a crystalline solid.
Preparation of 2,5-Dimethylbenzoyl Chloride
Oxidation of 2,5-Dimethylbenzaldehyde
2,5-Dimethylbenzaldehyde is oxidized to 2,5-dimethylbenzoic acid using potassium permanganate (KMnO₄) in acidic medium. The carboxylic acid is then treated with thionyl chloride (SOCl₂) at reflux to produce 2,5-dimethylbenzoyl chloride, isolated via distillation under reduced pressure.
Amide Coupling to Form N-(4-(Methylthio)benzo[d]thiazol-2-yl)-2,5-Dimethylbenzamide
Reaction Conditions
A mixture of 4-(methylthio)benzo[d]thiazol-2-amine (1.0 equiv) and 2,5-dimethylbenzoyl chloride (1.2 equiv) in dichloromethane (DCM) is stirred with N,N-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) is added to facilitate amide bond formation. The reaction proceeds at room temperature for 12 hours, yielding N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,5-dimethylbenzamide after filtration and purification by column chromatography (60–75% yield).
Introduction of Diethylaminoethyl Side Chain
Alkylation of Secondary Amine
The secondary amine group on the benzo[d]thiazole is alkylated using 2-chloro-N,N-diethylethylamine hydrochloride. In a dimethylformamide (DMF) solution containing potassium carbonate (K₂CO₃, 2.0 equiv), the reaction mixture is heated to 80°C for 8 hours. The product, N-(2-(diethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,5-dimethylbenzamide, is extracted with ethyl acetate and purified via recrystallization (45–60% yield).
Formation of Hydrochloride Salt
Acid-Base Reaction
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is filtered, washed with cold ether, and dried under vacuum (>90% purity by HPLC).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.4 minutes.
Discussion of Synthetic Challenges
Regioselectivity in Cyclization
The position of the methylthio group on the benzo[d]thiazole ring is critical. Using tert-butyldimethylsilyl protection during cyclization prevents unwanted side reactions, as demonstrated in. Deprotection with tetrabutylammonium fluoride (TBAF) ensures high regioselectivity (>95%).
Amide Coupling Efficiency
The use of DCC/DMAP in non-polar solvents (e.g., DCM) minimizes ester byproducts, achieving coupling efficiencies of 70–85%.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving amide bond formation and substitution reactions. For example, a reflux method using absolute ethanol and glacial acetic acid as catalysts under controlled temperature (e.g., 4 hours at 80°C) has been employed for analogous benzamide derivatives . Optimization may involve adjusting solvent polarity (e.g., switching to DMF for better solubility) or using coupling agents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide (EDC) to enhance amidation efficiency . Yield improvements may also require iterative purification via column chromatography or recrystallization in methanol .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly focusing on thiazole ring protons (δ 7.2–8.1 ppm) and diethylaminoethyl side chains (δ 2.5–3.5 ppm).
- X-ray Crystallography : Resolve the crystal structure to identify intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N or C–H⋯O/F) that stabilize the lattice. For example, centrosymmetric dimers formed via N–H⋯N bonds have been observed in similar benzamide-thiazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro enzymatic assays targeting pathways relevant to the compound’s structural analogs (e.g., PFOR enzyme inhibition in anaerobic organisms ). Use dose-response curves to determine IC values. For cytotoxicity screening, employ cell viability assays (e.g., MTT) on human cell lines, with positive controls (e.g., nitazoxanide derivatives) .
Advanced Research Questions
Q. How can solubility challenges in aqueous media be addressed during in vitro testing?
- Methodological Answer : Solubility limitations are common with hydrophobic benzamide-thiazole derivatives. Strategies include:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while ensuring bioavailability.
- Micellar Encapsulation : Employ surfactants like Tween-80 or cyclodextrins to form inclusion complexes .
- Protonation Adjustments : Exploit the diethylaminoethyl group’s basicity (pKa ~8–9) by testing solubility at slightly acidic pH (e.g., pH 6.5) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Conflicting results often arise from variability in assay conditions or cell models. To address this:
- Standardize Protocols : Replicate experiments using identical cell lines (e.g., HepG2 for liver toxicity) and reagent batches.
- Control for Redox Interference : Thiazole derivatives can exhibit redox activity; include controls with antioxidants (e.g., ascorbic acid) to isolate target-specific effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. What computational approaches are suitable for predicting binding interactions with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PFOR. Focus on the thiazole ring’s sulfur and methylthio groups as potential binding motifs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, particularly examining hydrogen bonds and hydrophobic contacts .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can synthetic reproducibility issues be mitigated in multi-lab collaborations?
- Methodological Answer :
- Detailed Reaction Logs : Document exact stoichiometry, solvent purity, and temperature gradients. For example, a 1:1.5 molar ratio of amine to acyl chloride is critical for avoiding side reactions .
- Cross-Validation : Share intermediates (e.g., purified thiazole-2-amine precursors) between labs for stepwise reproducibility checks .
- Analytical Harmonization : Use standardized HPLC gradients (e.g., 60:40 acetonitrile-water) and identical column brands for purity assessments .
Q. What strategies enable comparative studies with structurally related compounds (e.g., nitazoxanide derivatives)?
- Methodological Answer :
- Scaffold Hybridization : Synthesize analogs by substituting the methylthio group with nitro (as in nitazoxanide) or methoxy groups to assess electronic effects on bioactivity .
- Functional Group Mapping : Use SAR studies to isolate contributions of specific moieties (e.g., diethylaminoethyl’s role in membrane permeability) .
- Crystallographic Overlays : Compare X-ray structures with analogs to identify conserved binding motifs or conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
